5-Bromo-2-methyl-4-(methylthio)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. It has the molecular formula and a molecular weight of approximately 205.08 g/mol. The compound features a bromine atom at the 5-position, a methyl group at the 2-position, and a methylthio group at the 4-position of the pyrimidine ring. This structure contributes to its unique chemical properties and potential biological activities.
The synthesis of this compound often involves reactions with methyl mercaptan and 5-bromo-2-chloropyrimidine under specific conditions, typically in solvents like dimethylformamide at elevated temperatures .
The synthesis of 5-bromo-2-methyl-4-(methylthio)pyrimidine can be achieved through several methods:
5-Bromo-2-methyl-4-(methylthio)pyrimidine has potential applications in:
Interaction studies involving 5-bromo-2-methyl-4-(methylthio)pyrimidine often focus on its ability to bind with various biological targets:
Several compounds share structural similarities with 5-bromo-2-methyl-4-(methylthio)pyrimidine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one | 20651-30-3 | 0.70 |
| 6-Amino-5-bromopyrimidin-4(3H)-one | 19808-30-1 | 0.67 |
| 8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine | 99451-55-5 | 0.58 |
| Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | 50593-91-4 | 0.80 |
| 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | 89487-99-0 | 0.67 |
The uniqueness of 5-bromo-2-methyl-4-(methylthio)pyrimidine lies in its specific combination of halogenation and sulfur substitution, which can significantly influence its reactivity and biological activity compared to other similar compounds. Its potential as a precursor in drug development makes it particularly noteworthy in medicinal chemistry.
The synthesis of 5-bromo-2-methyl-4-(methylthio)pyrimidine represents a paradigmatic example of nucleophilic aromatic substitution chemistry in heterocyclic systems [1]. Classical approaches to pyrimidine thioether formation have established fundamental mechanistic principles that govern the regioselectivity and efficiency of these transformations [2]. The electron-deficient nature of the pyrimidine ring system facilitates nucleophilic attack, with the inherent reactivity patterns being dictated by the electronic properties of the heteroaromatic framework [3].
The formation of carbon-sulfur bonds in pyrimidine systems through mercaptan intermediates represents a well-established synthetic methodology that has been extensively investigated [1] [4]. The nucleophilic character of sulfur compounds, particularly thiols and mercaptans, makes them exceptionally effective reagents for displacing halogen substituents on electron-deficient pyrimidine rings [4] [5]. The fundamental mechanism involves a two-step addition-elimination process where the mercaptan nucleophile attacks the electrophilic carbon center, forming a tetrahedral intermediate that subsequently eliminates the halide leaving group [2].
Research has demonstrated that methyl mercaptan reacts with 5-bromo-2-chloropyrimidine under controlled conditions to yield the desired thioether product with substantial efficiency [1]. The reaction proceeds optimally in dimethylformamide at 50°C for three hours, achieving a yield of 75% with preferential substitution at the 2-position [1]. This regioselectivity arises from the differential electronic activation of the carbon centers, with the 2-position being more electrophilic due to the direct conjugation with both nitrogen atoms in the pyrimidine ring [3].
The use of sodium methyl mercaptide as an alternative nucleophile has been shown to enhance both the reaction rate and yield significantly . Under optimized conditions employing dimethylformamide at 80°C for 16 hours, complete conversion can be achieved with 100% selectivity for the 5-position when starting from appropriately substituted pyrimidine precursors . The enhanced nucleophilicity of the mercaptide anion compared to the neutral mercaptan accounts for the improved reaction kinetics and thermodynamic favorability [4].
| Reaction Conditions | Substrate | Mercaptan Source | Yield (%) | Selectivity |
|---|---|---|---|---|
| Dimethylformamide, 50°C, 3h | 5-Bromo-2-chloropyrimidine | Methyl mercaptan | 75 | C-2 selective |
| Dimethylformamide, 80°C, 16h | 5-Bromo-2-chloropyrimidine | Sodium methyl mercaptide | 100 | C-5 selective |
| Ethanol/Ammonia, reflux | 2-Chloropyrimidine | Thiourea/Methyl mercaptan | 68 | C-2 selective |
| Dimethyl sulfoxide, room temperature, 2h | 2,4-Dichloropyrimidine | Sodium methylthiolate | 82 | C-4 selective |
| Tetrahydrofuran, -78°C to room temperature | 2-Chloropyrimidine | Lithium methylthiolate | 71 | C-2 selective |
The mechanistic pathway for halogen-methylthio exchange in pyrimidine systems follows a nucleophilic aromatic substitution mechanism that is fundamentally distinct from the electrophilic aromatic substitution observed in electron-rich aromatic systems [3] [5]. The electron-deficient character of the pyrimidine ring facilitates the initial nucleophilic attack, with the reaction proceeding through a Meisenheimer-type intermediate that is stabilized by the electron-withdrawing nitrogen atoms [2] [3].
Detailed kinetic studies have revealed that the rate-determining step in these transformations is typically the formation of the anionic intermediate, rather than the subsequent elimination of the halide [5]. This mechanistic insight has profound implications for reaction optimization, as it suggests that enhancing the nucleophilicity of the sulfur reagent or increasing the electrophilicity of the pyrimidine substrate will lead to improved reaction rates [4] [5].
The regioselectivity of halogen-methylthio exchange is governed by the relative electrophilicity of the different carbon centers in the pyrimidine ring [3]. Theoretical calculations and experimental observations have consistently demonstrated that the 2-position and 4-position exhibit enhanced reactivity compared to the 5-position, due to the direct conjugation with the ring nitrogen atoms [2]. However, steric factors and the presence of additional substituents can modulate these intrinsic electronic preferences, leading to altered selectivity patterns in specific cases [3].
Sequential halogen substitution strategies have emerged as particularly valuable for accessing multiply substituted pyrimidine derivatives . The differential reactivity of various halogen leaving groups enables selective functionalization, with chloride typically being more reactive than bromide under standard nucleophilic substitution conditions [3]. This reactivity gradient can be exploited to achieve stepwise introduction of different functional groups with high regiocontrol .
The development of advanced catalytic systems has revolutionized the synthesis of regioselectively substituted pyrimidines, enabling unprecedented control over site-selectivity and reaction efficiency [7] [8]. Palladium-catalyzed cross-coupling methodologies have emerged as particularly powerful tools for carbon-sulfur bond formation in pyrimidine systems [7] [9]. The use of bulky N-heterocyclic carbene ligands has been shown to invert the conventional regioselectivity patterns observed in uncatalyzed nucleophilic aromatic substitution reactions [7] [8].
Recent breakthrough research has demonstrated that palladium(II) precatalysts supported by bulky N-heterocyclic carbene ligands can achieve remarkable C2-selectivity in the cross-coupling of 2,4-dichloropyrimidines with thiols [7] [8]. The (η³-1-tert-butyl-indenyl)palladium(IPent)(chloride) catalyst system has proven particularly effective, achieving yields of up to 76% with selectivity ratios exceeding 27:1 in favor of the C2-substituted product [7] [9]. This represents a dramatic departure from the C4-selectivity typically observed in uncatalyzed reactions, highlighting the profound influence of catalyst design on reaction outcomes [7].
Copper-based catalytic systems have also shown significant promise for pyrimidine functionalization reactions [10] [11]. Hexanuclear copper(I) pyrimidine-2-thiolate clusters have been developed as bifunctional photocatalysts that can promote chemoselective transfer hydrogenation reactions under visible light irradiation [10] [11]. These cluster-based metal-organic frameworks demonstrate exceptional activity and selectivity, with the ability to achieve over 99% chemoselectivity in the reduction of unsaturated carbonyl compounds [10].
| Catalyst System | Substrate Type | Reaction Conditions | Yield (%) | Selectivity Ratio | Turnover Number/Frequency |
|---|---|---|---|---|---|
| Palladium(IPent)(Chloride) | 2,4-Dichloropyrimidine | Tetrahydrofuran, 80°C, 12h | 76 | C2:C4 = 27:1 | 38 Turnover Number |
| Copper₆(dmpymt)₆ clusters | Pyrimidine carbonyls | Blue LED, 20°C, 24h | 94 | >99% chemoselectivity | Multiple cycles |
| Nickel titanate/Montmorillonite K30 | Aldehydes/Acetamidine | Microwave, 25 wt%, 5 min | 95 | Regioselective | 6 cycles |
| Lipozyme TL IM | Pyrimidine esters | Flow reactor, 40°C, 10 min | 88 | High regioselectivity | Continuous |
| Iron(III) chloride hexahydrate | α,β-Unsaturated aldehydes | Microwave, 180 rpm | 98 | Regioselective | Single batch |
The development of heterogeneous catalytic systems has provided additional advantages in terms of catalyst recovery and recyclability [12]. Nickel titanate nanoparticles supported on exfoliated montmorillonite K30 have been successfully employed for the microwave-assisted synthesis of pyrimidine analogues [12]. This catalytic system demonstrates remarkable efficiency, achieving yields of 88-95% within reaction times as short as 5 minutes, while maintaining excellent activity over multiple catalytic cycles [12].
The implementation of green chemistry principles in pyrimidine synthesis has become increasingly important as the field moves toward more sustainable and environmentally benign methodologies [13] [14] [15]. Microwave-assisted synthesis has emerged as a particularly effective green technology, offering significant advantages in terms of reaction time, energy consumption, and product selectivity [16] [12] [15].
Agro-waste-based catalytic systems represent a paradigmatic example of green chemistry innovation in heterocyclic synthesis [16]. Water extract of lemon fruit shell ash has been successfully employed as a homogeneous organocatalyst for pyrimidine derivative synthesis under microwave irradiation [16]. This approach eliminates the need for external bases, additives, and harmful solvents while achieving excellent yields in dramatically reduced reaction times [16] [15].
The implementation of ultrasound-induced synthesis has provided another avenue for green pyrimidine functionalization [14] [15]. Ultrasonic irradiation enhances reaction rates through cavitation effects, enabling efficient synthesis under mild conditions with reduced solvent consumption [15]. Basic alumina has proven particularly effective as a solid support for ultrasound-promoted reactions, eliminating the need for homogeneous acid or base catalysts [17] [15].
Solvent-free methodologies represent the ultimate expression of green chemistry principles in organic synthesis [14] [15]. Mechanical grinding techniques have been successfully applied to pyrimidine synthesis, achieving respectable yields through purely mechanical activation [15]. These approaches eliminate solvent waste entirely while often providing enhanced selectivity due to the unique reaction environment created by solid-state mixing [15].
| Green Method | Catalyst/Medium | Reaction Time | Energy Source | Yield (%) | Environmental Benefits |
|---|---|---|---|---|---|
| Microwave-assisted | Agro-waste extract (WELFSA) | 5-15 min | Microwave irradiation | 85-95 | Metal-free, waste reduction |
| Ultrasound-induced | Basic alumina | 30-60 min | Ultrasonic waves | 73-89 | Solvent reduction |
| Solvent-free grinding | Mechanical grinding | 45 min grinding | Mechanical energy | 65-78 | Solvent-free |
| Flow chemistry | Continuous flow reactor | 40 min total | Pump energy | 52-69 | Continuous processing |
| Biocatalytic | Lipase enzymes | 24-48 h | Ambient conditions | 42-55 | Biodegradable catalysts |
Flow chemistry has emerged as a transformative technology for sustainable pyrimidine synthesis [18]. Continuous-flow microreactors enable precise control over reaction parameters while minimizing waste generation and improving safety profiles [18]. Two-step tandem synthesis protocols have been developed that allow the assembly of complex pyrimidine derivatives without the need for intermediate isolation and purification [18]. These approaches achieve desired yields of 34.8-69.1% in reaction times as short as 40 minutes, compared to 48 hours required for conventional batch processes [18].
Biocatalytic approaches represent the cutting edge of green chemistry in heterocyclic synthesis [19]. Lipase-catalyzed reactions have been successfully applied to pyrimidine functionalization, offering exquisite selectivity under mild, environmentally benign conditions [19]. These enzymatic transformations proceed at ambient temperature and pressure, eliminating the need for harsh reaction conditions while providing products with exceptional purity [19].
The purification of 5-bromo-2-methyl-4-(methylthio)pyrimidine and related derivatives requires careful consideration of the physicochemical properties of these heterocyclic compounds [20] [21]. Column chromatography remains the gold standard for pyrimidine purification, with silica gel serving as the most widely employed stationary phase [1] [20]. The optimization of eluent systems is critical for achieving effective separation, with ethyl acetate-hexane mixtures providing excellent resolution for most pyrimidine derivatives [1] [20].
Flash chromatography has proven particularly valuable for larger-scale purifications, offering enhanced throughput while maintaining excellent resolution [20] [21]. Gradient elution protocols employing systematic increases in solvent polarity enable the separation of complex product mixtures with high efficiency [20]. The use of automated flash chromatography systems has further streamlined the purification process, allowing for reproducible separations with minimal operator intervention [20].
Recrystallization techniques continue to play an important role in pyrimidine purification, particularly for compounds that exhibit favorable crystallization behavior [22]. The selection of appropriate solvent systems is crucial for successful recrystallization, with ethanol-water mixtures frequently providing optimal results for pyrimidine derivatives [23] [22]. Temperature-controlled crystallization protocols can enhance crystal quality and purity, though longer processing times may be required [22].
High-performance liquid chromatography has become increasingly important for both analytical characterization and preparative purification of pyrimidine derivatives [24] [25] [26]. Reversed-phase chromatography using C18 columns with acetonitrile-water mobile phases provides excellent resolution for most pyrimidine compounds [25] [27]. The development of stability-indicating analytical methods has enabled comprehensive characterization of pyrimidine derivatives under various stress conditions [27].
| Purification Method | Eluent System | Recovery (%) | Purity (%) | Scale Applicability | Analysis Method |
|---|---|---|---|---|---|
| Silica gel chromatography | 5% Ethyl acetate/Hexane | 75-85 | >95 | mg to g scale | Thin layer chromatography, Nuclear magnetic resonance |
| Flash chromatography | Gradient 0-50% Ethyl acetate/Hexane | 80-90 | >98 | g to kg scale | Thin layer chromatography, High-performance liquid chromatography |
| Recrystallization | Ethanol/Water | 70-80 | >92 | g scale | Melting point, Nuclear magnetic resonance |
| Preparative thin layer chromatography | Dichloromethane/Methanol (9:1) | 60-75 | >90 | mg scale | Thin layer chromatography |
| High-performance liquid chromatography purification | Acetonitrile/Water (65:35) | 85-95 | >99 | mg to g scale | High-performance liquid chromatography, Mass spectrometry |
Yield optimization strategies for pyrimidine synthesis encompass multiple aspects of reaction design and execution [1] [12]. Temperature optimization is particularly critical, as pyrimidine formation reactions often exhibit narrow temperature windows for optimal performance [1] [16]. Reaction time optimization requires careful balance between conversion and side product formation, with many pyrimidine syntheses benefiting from shorter reaction times under more forcing conditions [16] [12].
The implementation of continuous monitoring techniques has revolutionized yield optimization in pyrimidine synthesis [1] [27]. Thin layer chromatography enables real-time assessment of reaction progress, allowing for precise determination of optimal reaction endpoints [1]. High-performance liquid chromatography analysis provides quantitative data on product formation and impurity profiles, enabling systematic optimization of reaction parameters [27] [26].
The thermodynamic stability of 5-Bromo-2-methyl-4-(methylthio)pyrimidine represents a critical parameter for understanding its behavior under various temperature conditions. Based on comparative analysis with structurally related pyrimidine derivatives, this compound exhibits characteristic thermal properties typical of halogenated heterocyclic systems containing sulfur substituents [1] [2].
The melting point determination for 5-Bromo-2-methyl-4-(methylthio)pyrimidine requires experimental verification through differential scanning calorimetry techniques. Comparative analysis with related compounds provides valuable insights into expected thermal behavior. The structurally similar 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one exhibits a melting point of 239°C [3], while methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate demonstrates a significantly lower melting point range of 68-70°C [4] [5].
The presence of the methyl group at position 2 in the target compound is expected to influence intermolecular packing efficiency compared to the hydrogen-bonded structure of the hydroxyl-containing analogue. Based on structure-property relationships observed in similar bromopyrimidine derivatives, the melting point of 5-Bromo-2-methyl-4-(methylthio)pyrimidine is predicted to fall within the range of 140-180°C. This estimation considers the combined electronic and steric effects of the bromine substituent, methyl group, and methylthio functionality [1].
The melting point determination requires careful consideration of potential polymorphic behavior, as observed in related piperidinium-based compounds that exhibit multiple solid-state transitions [6]. Differential scanning calorimetry analysis should be conducted at heating rates of 2-10 K·min⁻¹ under nitrogen atmosphere to prevent oxidative decomposition of the methylthio group.
Thermal decomposition of 5-Bromo-2-methyl-4-(methylthio)pyrimidine follows characteristic pathways observed in brominated heterocyclic compounds containing methylthio substituents. Primary decomposition initiation occurs through homolytic cleavage of the carbon-sulfur bond, generating methylthiol radicals and the corresponding pyrimidine radical species [1] [7].
The decomposition sequence proceeds through multiple pathways. Initial thermal activation leads to C-S bond rupture at temperatures estimated between 200-250°C, based on comparative thermal analysis of related pyrimidine derivatives [1]. The methylthio radical subsequently undergoes further fragmentation to produce hydrogen sulfide and methyl radicals. Concurrently, the brominated pyrimidine core experiences dehalogenation reactions, releasing hydrogen bromide and forming various pyrimidine fragments [8].
Secondary decomposition products include low molecular weight species such as hydrogen cyanide, ammonia, and various carbonaceous residues. The activation energy for the primary decomposition step is estimated at 120-180 kJ/mol, consistent with values reported for similar heterocyclic systems undergoing thermal degradation [1]. The decomposition mechanism exhibits characteristics of radical-mediated processes, with reaction kinetics following first-order behavior at moderate heating rates.
Thermogravimetric analysis reveals weight loss patterns occurring in either single-step or multi-step processes, depending on heating rate and atmosphere conditions. Under nitrogen atmosphere, decomposition typically proceeds through consecutive steps, while air exposure may accelerate oxidative degradation of sulfur-containing fragments [1].
The solubility characteristics of 5-Bromo-2-methyl-4-(methylthio)pyrimidine reflect the compound's amphiphilic nature, combining hydrophilic pyrimidine nitrogen atoms with lipophilic substituents. Aqueous solubility is limited due to the hydrophobic contributions of the bromine atom, methyl group, and methylthio functionality [5] [9].
Water solubility is estimated at approximately 0.4-0.5 g/L at ambient temperature, similar to the experimentally determined value of 0.42 g/L reported for the structurally related methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate [5] [9] [10]. This limited aqueous solubility results from the compound's calculated LogP value of 2.47, indicating moderate lipophilicity [11].
Organic solvent compatibility varies significantly based on polarity and hydrogen bonding capacity. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide provide excellent dissolution, with estimated solubilities exceeding 30-50 g/L. These solvents facilitate strong dipole-dipole interactions with the pyrimidine ring system while accommodating the lipophilic substituents [12].
Protic solvents demonstrate intermediate solubility behavior. Methanol and ethanol achieve moderate solubility levels of 5-15 g/L and 3-10 g/L respectively, through hydrogen bonding interactions between solvent hydroxyl groups and pyrimidine nitrogen atoms [13]. Lower alcohols generally provide better dissolution than their higher homologues due to decreased hydrophobic chain length.
Moderately polar solvents including acetone and ethyl acetate exhibit solubility ranges of 8-20 g/L and 5-15 g/L respectively. These solvents provide balanced polarity for both the heterocyclic core and alkyl substituents. Dichloromethane demonstrates good extraction capability with estimated solubility of 10-25 g/L, making it suitable for purification procedures [12].
Nonpolar solvents such as hexane show poor compatibility, with solubility below 1 g/L. Diethyl ether provides slightly better dissolution at 1-3 g/L due to weak dipole interactions with the pyrimidine system.
The hydrogen bonding capacity of 5-Bromo-2-methyl-4-(methylthio)pyrimidine is dominated by the pyrimidine nitrogen atoms, which serve as moderate strength hydrogen bond acceptors. Both N-1 and N-3 positions possess lone electron pairs capable of forming hydrogen bonds with protic solvents and complementary molecules [13] [14].
Computational analysis indicates that the pyrimidine nitrogens exhibit basicity consistent with pKa values in the range of 1-2, typical for substituted pyrimidines [15]. The electron-withdrawing effects of the bromine substituent and the electron-donating character of the methylthio group create electronic asymmetry within the ring system, influencing the relative hydrogen bonding strength of each nitrogen center [16].
The methylthio sulfur atom contributes minimal hydrogen bonding capability, functioning primarily as a weak acceptor through its lone electron pairs. Sulfur-hydrogen interactions are significantly weaker than nitrogen-hydrogen bonds, contributing only marginally to overall intermolecular binding [17]. The C-2 methyl group and C-5 bromine atom do not participate in conventional hydrogen bonding, though the bromine may engage in weak halogen bonding interactions under specific geometric arrangements [16].
Dipole moment calculations for 5-Bromo-2-methyl-4-(methylthio)pyrimidine indicate a net molecular dipole in the range of 2.5-3.5 Debye units. This moderate dipole moment reflects the vector sum of individual bond dipoles, with significant contributions from the C-Br, C-S, and C-N bonds. The asymmetric substitution pattern creates a permanent dipole that facilitates dipole-dipole interactions in solution and solid-state environments [16].
The molecular electrostatic potential surface reveals regions of negative potential concentrated around the pyrimidine nitrogen atoms, consistent with their hydrogen bond acceptor capability. Positive potential regions are located near the methyl hydrogen atoms and the pyrimidine ring carbon atoms adjacent to electronegative substituents.
Hydrogen bonding analysis using computational methods suggests that 5-Bromo-2-methyl-4-(methylthio)pyrimidine can form up to two simultaneous hydrogen bonds as an acceptor, with the pyrimidine nitrogens serving as primary binding sites. The geometric constraints imposed by the substitution pattern influence the accessibility of these sites and may lead to preferential binding configurations in crystalline or complexed states [13] [14].